

boiling point and physical property differences among trichlorobutane isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2,3-Trichlorobutane*

Cat. No.: *B078562*

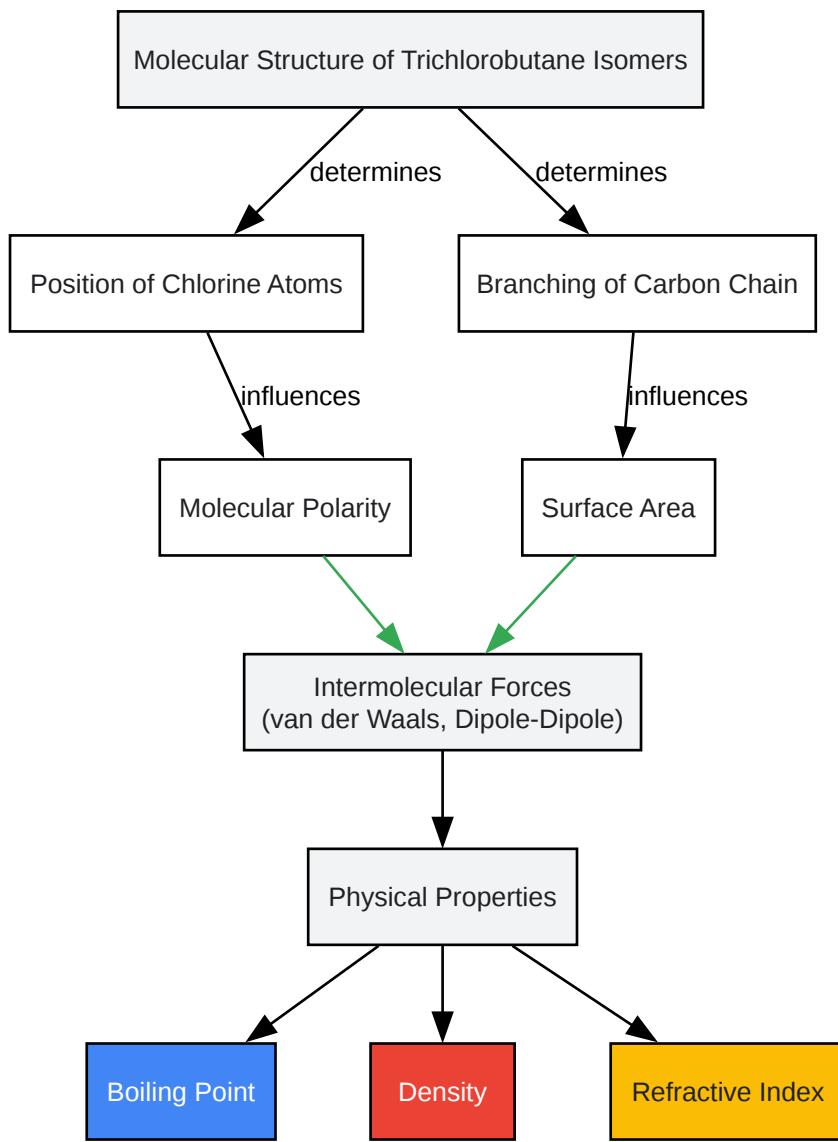
[Get Quote](#)

A Comparative Analysis of Physical Properties of Trichlorobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key physical properties of various trichlorobutane isomers. Understanding the differences in boiling point, density, and refractive index is crucial for purification, characterization, and process development in various scientific and industrial applications, including drug development. This document summarizes experimental data, outlines the methodologies for their determination, and provides a visual representation of the structure-property relationships.

Data Summary


The following table summarizes the reported physical properties of several trichlorobutane isomers. These values have been compiled from various chemical data sources. It is important to note that some values are estimated and may vary depending on the experimental conditions.

Isomer	CAS Number	Boiling Point (°C)	Density (g/cm³)	Refractive Index
1,1,1-Trichlorobutane	13279-85-1	134 - 135.3[1][2]	1.231 - 1.253[1] [3]	1.4530 - 1.457[1] [3]
1,1,2-Trichlorobutane	66675-32-9	156[4]	~1.25 (implied)	Not widely reported
1,1,3-Trichlorobutane	13279-87-3	152 - 154[5][6]	1.2514 @ 25°C[5]	Not widely reported
1,2,3-Trichlorobutane	18338-40-4	160.7 - 168[7][8] [9]	1.247 - 1.3164 @ 20°C[7][8][9]	1.4770[7][9]
1,2,4-Trichlorobutane	1790-22-3	~151.13 (estimate)[10]	1.3175[10]	1.4820[10]
1,3,3-Trichlorobutane	15187-71-0	Not widely reported	Not widely reported	Not widely reported
2,2,3-Trichlorobutane	10403-60-8	142 - 143[11][12]	1.2530[11]	1.455 (Predicted) [11]
1,1,4-Trichlorobutane	66250-03-1	~151.13 (estimate)[13]	~1.2667 (estimate)[13]	~1.4629 (estimate)[13]

Structure-Property Relationships

The differences in the physical properties of trichlorobutane isomers can be attributed to variations in their molecular structure, primarily the position of the chlorine atoms and the degree of branching in the carbon chain. These structural differences influence the strength of intermolecular forces, which in turn dictate properties like boiling point and density.

Factors Influencing Physical Properties of Trichlorobutane Isomers

[Click to download full resolution via product page](#)

Caption: Relationship between isomeric structure and physical properties.

Generally, for isomers with the same molecular formula:

- Boiling Point: Decreases with increased branching. More compact, spherical molecules have smaller surface areas, leading to weaker van der Waals forces. The position of the polar C-

Cl bonds also influences the overall molecular dipole moment, affecting dipole-dipole interactions.

- Density: Tends to be higher for isomers with chlorine atoms clustered together, as this can lead to more efficient packing in the liquid state.
- Refractive Index: Is related to the polarizability of the molecule, which is influenced by the arrangement of electrons. This property can also vary with the substitution pattern of the chlorine atoms.

Experimental Protocols

Accurate determination of physical properties is fundamental for compound characterization. Below are detailed methodologies for the key experiments cited.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[14][15]

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., Durham tube)
- Capillary tube (sealed at one end)
- Heating oil (e.g., mineral oil)
- Bunsen burner or other heat source
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the trichlorobutane isomer.[16]
- Capillary Tube Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.[14]
- Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
- Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with heating oil to a level just above the side arm.
- Heating: Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil. Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube promotes convection currents, ensuring uniform heating.[15]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
- Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[17] Record this temperature.

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[18]

Apparatus:

- Pycnometer (with a ground-glass stopper containing a capillary)
- Analytical balance (accurate to at least 0.001 g)
- Constant temperature water bath
- The trichlorobutane isomer sample

Procedure:

- Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
- Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance.
- Fill with Sample: Fill the pycnometer with the trichlorobutane isomer, ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.
- Thermostat: Place the filled pycnometer in the constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
- Dry and Weigh Filled: Carefully dry the outside of the pycnometer and weigh it again.
- Calibrate with Water: Repeat the procedure using distilled water to determine the exact volume of the pycnometer at the same temperature.
- Calculation: The density of the sample is calculated using the following formula:
$$\text{Density_sample} = (\text{Mass_filled} - \text{Mass_empty}) / \text{Volume_pycnometer}$$

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent when it enters the liquid.[\[19\]](#)

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- The trichlorobutane isomer sample
- Solvent for cleaning (e.g., ethanol or acetone)
- Soft tissue paper

Procedure:

- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.[20]
- Set Temperature: Turn on the constant temperature water bath and allow the prisms of the refractometer to reach the desired temperature (e.g., 20°C).
- Apply Sample: Open the prism assembly and place a few drops of the trichlorobutane isomer onto the surface of the measuring prism.[21]
- Close Prism: Gently close the prisms.
- Adjust and Read: Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus. If there is a colored fringe, adjust the dispersion corrector to eliminate it. Align the boundary line with the crosshairs in the eyepiece.
- Record Value: Read the refractive index from the instrument's scale.[22]
- Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 1,1,1-trichlorobutane [stenutz.eu]
- 3. 1,1,1-trichlorobutane CAS#: 13279-85-1 [m.chemicalbook.com]
- 4. 1,1,2-trichlorobutane [stenutz.eu]
- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 1,1,3-trichlorobutane [stenutz.eu]
- 7. lookchem.com [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. lookchem.com [lookchem.com]
- 10. chembk.com [chembk.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 2,2,3-trichlorobutane [stenutz.eu]
- 13. 66250-03-1 CAS MSDS (1,1,4-trichlorobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. chymist.com [chymist.com]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. knowledge.reagecon.com [knowledge.reagecon.com]
- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 20. hinotek.com [hinotek.com]
- 21. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 22. youtube.com [youtube.com]
- To cite this document: BenchChem. [boiling point and physical property differences among trichlorobutane isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078562#boiling-point-and-physical-property-differences-among-trichlorobutane-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com